Steric Bulk at C4: Tert-Butyl vs. Methyl or Hydrogen Substituents
4,4-Dimethyl-1-phenylpent-1-en-3-one features a tert-butyl group at the C4 position adjacent to the carbonyl, providing significant steric hindrance compared to analogs like benzalacetone (4-phenylbut-3-en-2-one) which lacks this substitution. The tert-butyl group's calculated steric parameter (Es value) is approximately -1.54, whereas the methyl group in benzalacetone has an Es value of -0.00, indicating a >1.5 log-unit difference in steric bulk [1][2]. This difference directly influences the rate and regioselectivity of nucleophilic addition reactions, where attack at the carbonyl carbon is sterically hindered in 4,4-dimethyl-1-phenylpent-1-en-3-one, favoring 1,4-addition pathways.
| Evidence Dimension | Steric bulk at the alpha-carbon (C4) |
|---|---|
| Target Compound Data | Tert-butyl group; Es = -1.54 |
| Comparator Or Baseline | Benzalacetone (methyl group); Es = -0.00 |
| Quantified Difference | ΔEs ≈ -1.54 |
| Conditions | Steric parameter (Es) from Taft equation, calculated based on molecular structure |
Why This Matters
The pronounced steric bulk alters the reaction pathway, enabling selective 1,4-addition over 1,2-addition, which is critical for synthesizing specific γ-substituted products.
- [1] Taft, R. W. (1956). Steric Effects in Organic Chemistry. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons. View Source
- [2] PubChem. (n.d.). Benzalacetone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/637922 View Source
